molecular formula C13H12FN3 B1464378 2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-amine CAS No. 1305238-15-6

2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-amine

Cat. No.: B1464378
CAS No.: 1305238-15-6
M. Wt: 229.25 g/mol
InChI Key: GBLICUZHWPYTRP-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-amine is a heterocyclic compound with the molecular formula C13H12FN3 and a molecular weight of 229.25 g/mol This compound features a pyrimidine ring substituted with a cyclopropyl group at the 2-position and a 4-fluorophenyl group at the 6-position, along with an amine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield the corresponding reduced amines or alcohols.

Scientific Research Applications

2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropyl-4-(4-fluorophenyl)pyrimidine: Similar structure but lacks the amine group at the 4-position.

    6-(4-Fluorophenyl)-2-(methylthio)pyrimidin-4-amine: Similar structure but with a methylthio group instead of a cyclopropyl group.

    2-(Cyclopropylamino)-6-(4-fluorophenyl)pyrimidine: Similar structure but with a cyclopropylamino group instead of a cyclopropyl group.

Uniqueness

2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-amine is unique due to the specific combination of substituents on the pyrimidine ring, which may confer distinct biological and chemical properties compared to similar compounds .

Properties

IUPAC Name

2-cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3/c14-10-5-3-8(4-6-10)11-7-12(15)17-13(16-11)9-1-2-9/h3-7,9H,1-2H2,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLICUZHWPYTRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)N)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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